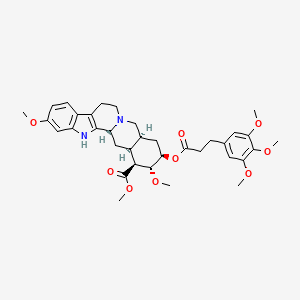

Rescinnamidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

110222-52-1 |

|---|---|

Molecular Formula |

C35H44N2O9 |

Molecular Weight |

636.7 g/mol |

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C35H44N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h8-9,13-14,16,20,24,26,29,31,34,36H,7,10-12,15,17-18H2,1-6H3/t20-,24+,26-,29-,31+,34+/m1/s1 |

InChI Key |

PYYLUPQQQNZLDO-LAFLMMDJSA-N |

SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)CCC6=CC(=C(C(=C6)OC)OC)OC |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)CCC6=CC(=C(C(=C6)OC)OC)OC |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)CCC6=CC(=C(C(=C6)OC)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rescinnamidine; Reserpic acid; |

Origin of Product |

United States |

Isolation and Initial Characterization of Rescinnamidine

Methodologies for Isolation from Natural Sources

The isolation of rescinnamidine from its natural plant sources typically involves a multi-step process of extraction and purification. The primary source for the isolation of this compound is the roots of Rauwolfia serpentina. nih.govresearchgate.net

Initial extraction is commonly performed using various organic solvents. Methanolic and ethanolic extractions have been widely employed to obtain a crude extract containing a mixture of alkaloids and other plant constituents. orientjchem.org The powdered plant material, often the roots, is subjected to extraction with these solvents to draw out the desired compounds. orientjchem.org

Following the initial extraction, a series of purification steps are necessary to isolate this compound from the complex mixture. These methods often involve further solvent partitioning and various chromatographic techniques. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are instrumental in the separation and purification of this compound from other closely related alkaloids present in the extract. nih.gov A liquid chromatographic method utilizing fluorescence detection has been developed for the specific determination of reserpine (B192253) and rescinnamine (B1680530) in Rauwolfia serpentina powders and tablets. nih.gov

Table 1: Solvents and Chromatographic Techniques Used in the Isolation of this compound

| Step | Method/Solvent | Purpose |

| Extraction | Methanol | To obtain a crude extract from the plant material. |

| Ethanol | An alternative solvent for initial extraction. | |

| Purification | Thin-Layer Chromatography (TLC) | Separation and preliminary identification of alkaloids. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification of this compound. | |

| Liquid Chromatography (LC) with Fluorescence Detection | Specific quantification of rescinnamine. nih.gov |

Preliminary Approaches to Structural Delineation

The initial characterization of a newly isolated compound like this compound historically relied on a combination of phytochemical screening and basic spectroscopic analysis. These preliminary steps provided the first clues to its chemical nature and functional groups.

Phytochemical Screening:

As an alkaloid, this compound responds to a series of qualitative chemical tests that indicate the presence of nitrogen-containing basic compounds. These preliminary tests are crucial for the initial classification of the isolated compound. Some of the common presumptive tests for alkaloids that would have been applied to this compound include:

Dragendorff's Test: This test yields an orange to reddish-brown precipitate in the presence of most alkaloids.

Mayer's Test: A positive test is indicated by the formation of a creamy white or yellowish precipitate.

Hager's Test: This test produces a yellow precipitate with alkaloids.

Table 2: Preliminary Phytochemical Tests for Alkaloids

| Test | Reagent | Positive Result |

| Dragendorff's Test | Potassium bismuth iodide solution | Orange to reddish-brown precipitate |

| Mayer's Test | Potassio-mercuric iodide solution | Creamy white or yellowish precipitate |

| Hager's Test | Saturated solution of picric acid | Yellow precipitate |

Early Spectroscopic Analysis:

Before the advent of more sophisticated techniques, early spectroscopic methods provided foundational information about the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique was used to identify the presence of chromophores within the molecule. The UV spectrum of this compound would have revealed the characteristic absorption bands of the indole (B1671886) nucleus, a key structural feature of this class of alkaloids.

Infrared (IR) Spectroscopy: IR spectroscopy would have been employed to identify the presence of specific functional groups. For this compound, this would include the detection of ester carbonyl groups, C-O stretching, and N-H stretching vibrations, providing valuable pieces of the structural puzzle.

While modern techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) now provide detailed structural information, these early chemical tests and spectroscopic analyses were the critical first steps in the journey to elucidate the complete structure of this compound.

Advanced Structural Elucidation of Rescinnamidine

Spectroscopic Techniques for Definitive Structural Determination

Spectroscopic analysis is fundamental to the structural elucidation of natural products like rescinnamidine. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups, connectivity, and chemical environment can be obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy provides key information about the electronic transitions within a molecule, highlighting the presence of chromophores. In this compound, the spectrum is primarily characterized by the absorption bands of its two main chromophoric systems: the indole (B1671886) nucleus and the 3,4,5-trimethoxycinnamoyl moiety. The indole portion typically exhibits characteristic absorption maxima, which are influenced by the extended conjugation provided by the ester group.

Interactive Data Table: UV-Vis Absorption Maxima for this compound (Note: Specific experimental values for this compound are not broadly published. The data below represents typical values for related reserpine-like alkaloids.)

| Wavelength (λmax) | Corresponding Molecular Moiety |

| ~215-230 nm | Indole nucleus |

| ~295-310 nm | 3,4,5-Trimethoxycinnamoyl group |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. A strong absorption band is typically observed for the ester carbonyl (C=O) stretching vibration. Other significant bands correspond to the C-O stretching of the ester and ether linkages, the N-H stretching of the indole ring, and the C-H stretching of aromatic and aliphatic groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3400 cm⁻¹ | N-H Stretch | Indole ring |

| ~2950 cm⁻¹ | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1715 cm⁻¹ | C=O Stretch | Ester carbonyl |

| ~1620 cm⁻¹ | C=C Stretch | Aromatic/Vinyl |

| ~1240 cm⁻¹ | C-O Stretch | Ester/Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the this compound framework.

In the ¹H NMR spectrum, signals corresponding to the aromatic protons of the indole and trimethoxycinnamoyl groups are observed in the downfield region. The protons of the three methoxy (B1213986) groups typically appear as sharp singlets. The complex, overlapping signals in the upfield region correspond to the protons of the intricate polycyclic core.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum. Signals for the aromatic and olefinic carbons are also observed in the downfield region, while the aliphatic carbons of the alkaloid skeleton resonate at higher fields.

Chemical Degradation and Hydrolysis Studies (e.g., to Methyl Reserpate)

Chemical degradation is a classical method used to confirm the structure of a complex natural product by breaking it down into smaller, more easily identifiable fragments. For this compound, alkaline hydrolysis is a key degradation pathway. This reaction cleaves the ester linkage at the C-18 position.

The hydrolysis of this compound yields two primary products: the alcohol portion, Methyl Reserpate , and the acid portion, 3,4,5-Trimethoxycinnamic acid . The independent identification of these two degradation products provides conclusive evidence for the structure of the original ester group and confirms its point of attachment to the main alkaloid skeleton. This method was crucial in the initial structural determination of the reserpine (B192253) family of alkaloids.

Biosynthetic Pathways and Mechanistic Organic Synthesis Considerations

Proposed Biosynthesis of Yohimbane Alkaloids within Rauwolfia Species

The biosynthesis of monoterpene indole (B1671886) alkaloids (MIAs), including those of the yohimbane type found in Rauwolfia species, initiates with the condensation of two primary precursors: secologanin (B1681713) and tryptamine (B22526). Secologanin is a monoterpene precursor derived from geranyl diphosphate, while tryptamine is an indole precursor generated through the decarboxylation of tryptophan, a reaction catalyzed by tryptophan decarboxylase (TDC). researchgate.net

This pivotal condensation step is mediated by the enzyme strictosidine (B192452) synthase (STR), which yields strictosidine, recognized as the universal precursor for all MIAs. researchgate.net Following its formation, strictosidine undergoes deglycosylation by strictosidine β-D-glucosidase (SGD). researchgate.net

Research into the Rauwolfia tetraphylla genome has indicated the existence of multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids. researchgate.netubc.caresearchgate.net A key enzymatic player in the formation of yohimbane-type MIAs, such as yohimbine (B192690) and rauwolscine, is yohimbane synthase (YOS), a medium-chain dehydrogenase/reductase (MDR). researchgate.netresearchgate.net YOS is considered a gateway enzyme for these yohimbine-type alkaloids and potentially for other related compounds like reserpine (B192253). biorxiv.org

Furthermore, the biosynthesis of certain yohimbane-type alkaloids involves complex stereochemical transformations. For instance, the crucial C3 β-configuration, characteristic of compounds like reserpine, is established through a two-step enzymatic epimerization. This process involves an FAD-dependent oxidase (RvYOO) that generates an imine intermediate, subsequently reduced by another medium-chain dehydrogenase/reductase (RvDYR1) to produce the 3-epi product. biorxiv.org Rescinnamidine is an indole alkaloid found in Rauwolfia species, alongside other notable alkaloids such as reserpine, rescinnamine (B1680530), and yohimbine, suggesting its integration into these intricate biosynthetic networks. iaph.inplos.orgresearchgate.netresearchgate.net

Strategies for the Chemoenzymatic or Biomimetic Synthesis of Related Indole Alkaloids

The synthesis of complex indole alkaloids has greatly benefited from advancements in chemoenzymatic and biomimetic approaches, offering sustainable and efficient alternatives to traditional organic synthesis.

Chemoenzymatic Synthesis: Biocatalysis, which employs enzymes for chemical transformations, presents significant advantages over conventional chemical catalysts, leading to increased research in alkaloid biosynthesis and chemoenzymatic synthesis. bohrium.comrsc.org This methodology has been applied to various indole alkaloids. For example, the chemoenzymatic synthesis of prenylated indole alkaloids often focuses on prenyl transfer reactions catalyzed by specific prenyltransferases. bohrium.commdpi.comresearchgate.net

A notable illustration is the facile one-step chemoenzymatic synthesis of monoterpenoid indole alkaloids, where strictosidine serves as a crucial intermediate. Strictosidine itself can be prepared by coupling secologanin with tryptamine using immobilized recombinant Rauwolfia strictosidine synthase. nih.gov Such chemoenzymatic strategies hold promise for diversifying complex alkaloid structures. nih.gov Furthermore, enzymatically derived cycloalkenol building blocks have been successfully utilized in the synthesis of various indole alkaloids. rsc.org

Biomimetic Synthesis: Biomimetic synthesis involves designing synthetic routes that mimic natural biosynthetic pathways. This approach has been instrumental in the synthesis of complex natural products, including indole alkaloids. The biomimetic synthesis of bisindole alkaloids, for instance, has been a significant area of study. mdpi.com

In one example, an iron-catalyzed oxidative radical coupling reaction was developed to biomimetically synthesize moschamine-related indole alkaloids, selectively constructing indolofuran or bisphenolic indole cores found in these compounds. acs.orgnih.gov Another instance involves the biomimetic conversion of dihydromancunine, a proposed biosynthetic intermediate derived from vincoside, into Corynanthe indole alkaloids. rsc.org The biomimetic assembly strategy is also employed for highly complex indole alkaloids like bipleiophylline, where pleiocarpamine (B1241704) serves as a pivotal intermediate in its biogenesis. anr.fr These biomimetic approaches underscore the elegance of natural synthesis and provide valuable insights for synthetic chemists.

Molecular Pharmacology and Receptor Interaction Research

Investigation of Angiotensin System Interactions

The renin-angiotensin system is a critical regulator of blood pressure, and its components, particularly the angiotensin II type 1 (AT1) receptor, are primary targets for antihypertensive drugs. nih.gov Computational studies have been employed to explore how constituents of Rauwolfia serpentina, including rescinnamidine, interact with this receptor. bio-conferences.orgresearchgate.net

Molecular Docking Studies with Human Angiotensin Receptor (PDB ID: 4ZUD)

In silico molecular docking simulations have been conducted to predict the binding affinity of this compound to the human angiotensin receptor, specifically using the crystal structure with the PDB ID 4ZUD. bio-conferences.orgresearchgate.net In a comparative analysis of 12 bioactive phytochemicals from Rauwolfia serpentina, this compound was identified as having a significant binding energy of -9.9 kcal/mol. bio-conferences.orgresearchgate.net This suggests a strong theoretical interaction between this compound and the angiotensin receptor. bio-conferences.org

Characterization of Specific Binding Interactions

Further analysis of the docking simulation reveals the specific molecular interactions that stabilize the this compound-angiotensin receptor complex. The model indicates that this compound forms three conventional hydrogen bonds with the receptor. bio-conferences.org These bonds are with the amino acid residues Phenylalanine (PHE) A:182 (at a distance of 2.05 Å), Glutamine (GLN) A:267 (at 2.85 Å), and with the co-crystallized ligand OLM A:1201 (at 2.85 Å). bio-conferences.org Such hydrogen bonds are crucial for the specificity and stability of ligand-receptor binding. plos.org

Poly(ADP-Ribose) Polymerase-1 (PARP-1) Binding Studies

Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme integral to cellular processes like DNA repair. nih.gov Its role in cancer has made it a significant target for therapeutic inhibitors. nih.govmdpi.comfrontiersin.org

In Silico Assessment of PARP-1 Ligand Affinity

Molecular docking studies have been performed to assess the binding affinity of various compounds from Rauwolfia serpentina against PARP-1. nih.gov In these computational screenings, this compound demonstrated a strong binding affinity for PARP-1, with a Gibbs free energy (ΔG) of -10.71 kcal/mol and a calculated inhibition constant (Ki) of 14.03 nM. nih.gov This affinity was among the highest of the thirteen compounds tested. nih.govresearchgate.net The interaction is stabilized by two hydrogen bonds with the amino acid residue Alanine (Ala) 880, alongside numerous hydrophobic contacts with at least 19 other residues, including Gln759, His862, Tyr889, and Tyr907. nih.gov

Exploration of Adrenergic Receptor Modulation Potential

Adrenergic receptors, which include α and β subtypes, are key components of the sympathetic nervous system, responding to catecholamines and regulating functions from heart rate to vasoconstriction. indigobiosciences.comrevespcardiol.org Yohimbane alkaloids are noted for their interactions with these receptors. ontosight.ai Due to its structural similarity to other yohimbane alkaloids, this compound is presumed to have potential effects on the sympathetic nervous system through adrenergic receptor modulation. ontosight.ai While specific studies detailing the direct modulation of adrenergic receptors by isolated this compound are limited, the activity of related compounds suggests this is a promising area for future investigation. ontosight.ainih.govnih.gov

Inquiry into Central Nervous System Mechanisms

The ability of compounds to cross the blood-brain barrier and interact with receptors in the central nervous system (CNS) can lead to significant neuroactive properties. ontosight.ainih.gov The CNS is a complex system where neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) regulate mood and function. ump.edu.plnih.gov this compound is suggested to have a depressant action on the central nervous system. allsciencejournal.com Like other yohimbane alkaloids, it is believed to possess the ability to cross the blood-brain barrier and interact with CNS receptors, indicating potential neuroactive properties. ontosight.ai The mechanisms of related compounds, such as reserpine (B192253), involve the depletion of neurotransmitters in presynaptic neurons, which may offer a model for understanding this compound's potential CNS effects. drugbank.com

Data Tables

Table 1: Molecular Docking and Binding Affinity of this compound

| Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Interactions |

|---|---|---|---|

| Human Angiotensin Receptor | 4ZUD | -9.9 | 3 Conventional H-bonds (PHE A:182, GLN A:267, OLM A:1201) bio-conferences.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Angiotensin |

| Serotonin |

| Norepinephrine |

| Dopamine |

Investigation of Anti-inflammatory Effect Mechanisms

The precise molecular mechanisms underlying the anti-inflammatory effects of this compound have not been extensively elucidated in dedicated studies. However, based on its classification as a yohimbane alkaloid from Rauvolfia serpentina and the known activities of structurally similar compounds, several potential pathways can be inferred. Research into the alkaloids of Rauvolfia serpentina and other related compounds suggests that the anti-inflammatory actions may involve the modulation of key signaling pathways and enzymes that are critical in the inflammatory response. ijsr.netontosight.aiijfmr.com

General anti-inflammatory properties are attributed to the alkaloids present in Rauvolfia serpentina. ijirt.orgphytojournal.comijpsjournal.com These compounds are thought to contribute to the plant's traditional use in treating various inflammatory-related ailments. ijfmr.comijirt.org The anti-inflammatory effects of alkaloids from various plants often involve the inhibition of pro-inflammatory mediators and the signaling pathways that regulate their production. mdpi.comscielo.brnih.gov

One of the primary mechanisms by which many natural alkaloids exert their anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. scielo.brnih.govfrontiersin.org NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. mdpi.comnih.gov Although direct evidence for this compound is lacking, other alkaloids have been shown to suppress NF-κB activation, thereby reducing the inflammatory cascade. nih.govfrontiersin.org

Another significant pathway in inflammation involves the cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins (B1171923) at sites of inflammation. researchgate.net The inhibition of COX-2 is a common mechanism for many anti-inflammatory drugs. researchgate.net Studies on various plant-derived alkaloids have demonstrated their ability to inhibit COX-2 expression and activity. frontiersin.orgresearchgate.net An alkaloid extract from Mitragyna speciosa (Kratom), for instance, has been shown to exhibit dual inhibitory effects on both COX-2 and 5-lipoxygenase (5-LOX) enzymes. sciety.org Given that this compound is an alkaloid, it is plausible that it may also interact with these enzymatic pathways.

Furthermore, the structurally similar compound Rescinnamine (B1680530), also found in Rauvolfia species, has been identified as an angiotensin-converting enzyme (ACE) inhibitor. nih.govdrugbank.com ACE is a key component of the renin-angiotensin system (RAS), which, in addition to its role in blood pressure regulation, is also involved in inflammatory processes. By inhibiting ACE, the production of angiotensin II, a pro-inflammatory peptide, is reduced. This suggests a potential, albeit indirect, anti-inflammatory mechanism for compounds like this compound.

The antioxidant properties of alkaloids from Rauvolfia may also contribute to their anti-inflammatory effects by protecting cells from oxidative stress, which is a known trigger for inflammation. ijsr.net

While direct research on this compound is sparse, the collective evidence from related alkaloids points towards a multi-targeted anti-inflammatory mechanism. Future research should focus on elucidating the specific interactions of this compound with these key inflammatory mediators and pathways to confirm these proposed mechanisms.

Table of Potential Anti-inflammatory Mechanisms of this compound (Inferred from Related Compounds)

| Potential Mechanism | Description | Key Molecular Targets | Supporting Evidence from Related Compounds |

| NF-κB Pathway Inhibition | Suppression of the master regulator of inflammation, leading to decreased production of pro-inflammatory cytokines and enzymes. | NF-κB, IκB-α, Pro-inflammatory cytokines (TNF-α, IL-6) | Various alkaloids have been shown to inhibit the NF-κB signaling pathway. scielo.brnih.govfrontiersin.org |

| COX-2 Inhibition | Inhibition of the enzyme responsible for synthesizing pro-inflammatory prostaglandins at the site of inflammation. | Cyclooxygenase-2 (COX-2) | Alkaloids from other plants have demonstrated significant COX-2 inhibitory activity. frontiersin.orgresearchgate.netsciety.org |

| ACE Inhibition | Inhibition of the angiotensin-converting enzyme, leading to reduced levels of the pro-inflammatory peptide angiotensin II. | Angiotensin-Converting Enzyme (ACE) | The related alkaloid Rescinnamine is a known ACE inhibitor. nih.govdrugbank.com |

| Antioxidant Activity | Scavenging of free radicals and reduction of oxidative stress, which can initiate and perpetuate inflammatory responses. | Reactive Oxygen Species (ROS) | Alkaloids from Rauvolfia serpentina possess antioxidant properties. ijsr.net |

Preclinical Pharmacological Investigations

In Vitro Biological Activity Assessments

In vitro studies are foundational in pharmacology, providing a controlled environment to investigate the interaction of a compound with specific biological targets at the cellular and molecular level. These assays are essential for identifying initial biological activity and guiding further research.

Cell-based assays utilize living cells to assess the functional effects of a compound on cellular processes. bmglabtech.com These assays can measure a wide range of biological responses, including cell viability, proliferation, apoptosis (programmed cell death), and the activation or inhibition of specific signaling pathways. bmglabtech.comchemometec.com Common methodologies include colorimetric assays (e.g., MTT, XTT), fluorometric assays (e.g., resazurin-based assays), and luminometric assays (e.g., measuring ATP levels). bmglabtech.comnih.gov

For rescinnamidine, specific data from comprehensive cell-based assay screenings are not widely reported in the current scientific literature. Research often highlights the activities of the broader Rauwolfia serpentina extract or other prominent alkaloids. ijpsjournal.com

Enzyme assays are designed to determine the effect of a compound on the activity of a specific enzyme. sigmaaldrich.com These assays are critical for identifying direct molecular targets and understanding the mechanism of action. sigmaaldrich.com The process typically involves incubating the enzyme with its substrate and the test compound, then measuring the rate of product formation or substrate depletion. nih.gov

A computational, or in silico, molecular docking study has identified this compound as a potential inhibitor of Poly (ADP-Ribose) Polymerase-1 (PARP-1). nih.gov PARP-1 is an enzyme involved in DNA repair, and its inhibition is a therapeutic strategy in certain types of cancer. nih.govbpsbioscience.com This study predicted a strong binding affinity between this compound and PARP-1. nih.gov However, it is important to note that this is a predictive result from a computational model, and experimental validation through a formal enzyme inhibition assay is required to confirm this activity and determine the inhibitory concentration (IC₅₀).

| Target Enzyme | Assay Type | Finding | Binding Affinity (ΔG) | Source |

| Poly (ADP-Ribose) Polymerase-1 (PARP-1) | Molecular Docking (In Silico) | Potential Inhibitor | -10.71 kcal/mol | nih.gov |

In Vivo Animal Model Research

In vivo studies involve the administration of a compound to a living organism, typically an animal model, to evaluate its systemic effects, including efficacy and pharmacokinetics. nih.gov These studies are a critical step in preclinical research, bridging the gap between in vitro findings and human clinical trials.

The selection of an appropriate animal model is contingent on the biological activity being investigated. slideshare.net Given that other alkaloids from Rauwolfia serpentina, like reserpine (B192253), have well-documented antihypertensive effects, relevant animal models for hypertension would be appropriate for investigating this compound. greenpharmacy.infogsconlinepress.com

Commonly used preclinical models of hypertension include:

Spontaneously Hypertensive Rats (SHR): This is a genetic model where rats spontaneously develop hypertension, mimicking human essential hypertension. enamine.netcriver.com

Renal Artery Ligation Models (Goldblatt Kidney): In this surgical model, hypertension is induced by constricting one or both renal arteries, activating the renin-angiotensin system. gsconlinepress.com

Salt-Sensitive Rat Models: These models, such as the Dahl salt-sensitive rat, develop hypertension when fed a high-salt diet. slideshare.net

For investigating the potential anticancer activity suggested by the in silico PARP-1 inhibition finding, xenograft models would be employed. nih.gov In these models, human cancer cells are implanted into immunocompromised mice to study tumor growth and the efficacy of potential anticancer agents. nih.gov

| Potential Activity | Relevant Animal Model | Rationale |

| Antihypertensive | Spontaneously Hypertensive Rat (SHR) | Genetically mimics human essential hypertension. enamine.netcriver.com |

| Antihypertensive | Renal Artery Ligation (Goldblatt) | Models renovascular hypertension. gsconlinepress.com |

| Anticancer | Human Tumor Xenograft in Mice | Allows for the evaluation of antitumor efficacy in a living system. nih.gov |

The methods for evaluating biological responses in animal models are specific to the endpoint being measured.

For antihypertensive activity , the primary endpoint is the measurement of blood pressure. Methodologies include:

Tail-Cuff Plethysmography: A non-invasive method to measure systolic blood pressure in conscious rats. enamine.net

Radiotelemetry: This involves the surgical implantation of a pressure transducer that allows for continuous and stress-free monitoring of blood pressure and heart rate in conscious, freely moving animals.

For anticancer activity in xenograft models, the evaluation would involve:

Tumor Volume Measurement: Regular measurement of tumor dimensions using calipers to track growth over time.

Biomarker Analysis: At the end of the study, tumors and other tissues can be collected to analyze the levels of specific biomarkers (e.g., markers of DNA damage or apoptosis) to confirm the drug's mechanism of action.

Structure Activity Relationship Sar Analysis of Rescinnamidine and Its Analogs

Identification of Essential Structural Features for Biological Activity

Rescinnamidine is an indole (B1671886) alkaloid with the chemical formula C35H44N2O9, and it has been characterized as 2',3'-dihydrothis compound. It is a key constituent isolated from the roots of Rauwolfia serpentina. The fundamental structural framework of this compound, shared with other reserpine-type alkaloids, is a complex yohimban (B1201205) skeleton. A pivotal feature for its biological activity is the ester linkage located at the C-18 position of this yohimban core. In this compound, this ester group is specifically a 3,4,5-trimethoxyhydrocinnamoyl moiety.

Insights into the essential structural features are often derived from molecular docking studies, which predict the binding interactions of compounds with specific biological targets. For instance, in in silico evaluations, this compound demonstrated a binding affinity of -9.9 kcal/mol against the Human Angiotensin Receptor (PDB ID: 4ZUD). Furthermore, when assessed as a potential inhibitor of Poly (ADP-Ribose) Polymerase-1 (PARP-1), this compound exhibited a binding affinity of -10.71 kcal/mol. These interactions are primarily governed by conventional hydrogen bonds and C-H bond interactions with amino acid residues within the target protein's binding site. The indole nucleus, characteristic of this class of alkaloids, and the precise stereochemistry of the yohimban scaffold are generally considered indispensable for the biological activities observed in Rauwolfia alkaloids. The nature and substitution pattern of the C-18 ester moiety also play a significant role in modulating these activities.

Correlation of Systematic Chemical Modifications with Altered Biological Responses

Direct, comprehensive systematic chemical modification studies specifically on this compound, detailing how each alteration affects its biological responses, are not widely reported in the current literature. However, valuable correlations can be inferred by examining the structural distinctions and comparative activities of naturally occurring analogs.

Further comparison with Reserpine (B192253), which carries a 3,4,5-trimethoxybenzoyl group at C-18, highlights the importance of the ester side chain's bulk and flexibility. In docking studies against the Human Angiotensin Receptor, Reserpine showed a lower binding affinity (-7.7 kcal/mol) than this compound (-9.9 kcal/mol). This observation suggests that the more extended and potentially more flexible cinnamoyl or dihydrocinnamoyl ester groups, as found in this compound and Rescinnamine (B1680530), may facilitate more favorable interactions with the Human Angiotensin Receptor compared to the more rigid benzoyl group of Reserpine.

Comparative SAR within the Rauwolfia Alkaloid Chemical Space

The Rauwolfia genus is a rich source of diverse indole alkaloids, many of which share a common structural ancestry but vary significantly in their specific functional groups, oxidation states, and esterifications. Understanding this compound's SAR is enhanced by comparing its activity profiles with other prominent alkaloids from Rauwolfia serpentina, such as Reserpine, Rescinnamine, Serpentinine (B200838), and Ajmaline (B190527).

The following tables present comparative binding affinities from molecular docking studies, offering insights into the SAR within this chemical space:

Table 1: Comparative Binding Affinities of Selected Rauwolfia Alkaloids to Human Angiotensin Receptor (PDB ID: 4ZUD)

| Compound | Binding Affinity (kcal/mol) |

| Serpentinine | -10.5 |

| Deserpidine | -10.0 |

| This compound | -9.9 |

| Reserpiline | -8.8 |

| Ajmalicine (B1678821) | -8.7 |

| Iso-ajmalicine | -8.6 |

| Serpentine | -8.3 |

| Alpha yohimbine (B192690) | -8.2 |

| Yohimbine | -7.9 |

| Ajmaline | -7.7 |

| Sarpagine | -7.7 |

| Reserpine | -7.7 |

Table 2: Comparative Binding Affinities of Selected Rauwolfia Alkaloids to Poly (ADP-Ribose) Polymerase-1 (PARP-1)

| Compound | Binding Affinity (kcal/mol) |

| Serpentinine | -14.36 |

| Rescinnamine | -10.78 |

| This compound | -10.71 |

| Phytosterols | -10.67 |

| Ajmalimine | -10.6 |

| Deserpidine | -10.17 |

| Ajmalicine | -9.75 |

| Reserpine | -9.73 |

| Renoxidine | -9.66 |

| Yohimbine | -9.45 |

| Isorauhimbine | -9.39 |

| Rauwolscine | -9.1 |

| 1,2-dihydrovomilenine | -9.08 |

From these comparative data, several key SAR insights emerge:

Influence of the C-18 Ester Moiety : The nature of the ester group at the C-18 position significantly impacts binding affinity. This compound and Rescinnamine, both possessing trimethoxycinnamoyl-related ester groups, generally exhibit stronger predicted binding affinities to PARP-1 compared to Reserpine, which features a trimethoxybenzoyl ester. This suggests that the extended and potentially more flexible cinnamoyl or dihydrocinnamoyl structure is more conducive to favorable interactions with PARP-1. A similar trend is observed for the Human Angiotensin Receptor, where this compound shows better binding than Reserpine.

Impact of Side Chain Saturation : The subtle difference in saturation between this compound (dihydrocinnamoyl) and Rescinnamine (cinnamoyl) results in a minor variation in binding affinity for PARP-1. This indicates that even small changes in the saturation state of the C-18 ester side chain can subtly modulate molecular interactions with target proteins.

Core Alkaloid Scaffold Specificity : Alkaloids with distinct core indole alkaloid scaffolds, such as Ajmaline and Sarpagine (which are sarpagine-type or ajmalan-type alkaloids), demonstrate markedly different binding profiles compared to the yohimban-type alkaloids like this compound, Reserpine, and Rescinnamine. For instance, Ajmaline and Sarpagine show considerably weaker binding to both the Human Angiotensin Receptor and PARP-1 than this compound, highlighting the critical role of the specific yohimban scaffold and its functionalization in mediating the observed activities of this compound.

Variations in Potency within the Class : Serpentinine consistently appears as one of the most potent binders in both the Human Angiotensin Receptor and PARP-1 docking studies. This underscores that even within the broad Rauwolfia alkaloid class, specific structural nuances can lead to significant enhancements in binding affinity, pointing to unique interactions not fully captured by general structural classifications.

The comparative SAR analysis within the Rauwolfia alkaloid chemical space reveals that while the overarching indole alkaloid framework is common, the specific configuration of the yohimban skeleton, the precise nature of the ester group at C-18, and its degree of saturation are crucial determinants of binding affinity and, consequently, biological activity.

Computational Chemistry and in Silico Drug Design Approaches

Ligand-Protein Docking Simulations and Interaction Modeling

Ligand-protein docking is a computational molecular modeling technique aimed at predicting the preferred binding orientation of a small molecule (ligand) when bound to a larger protein receptor or enzyme wikipedia.orgsib.swiss. This method is crucial for understanding the molecular interactions that govern binding affinity and specificity, which are key factors in drug efficacy nih.govbio-conferences.org.

Rescinnamidine (PubChem CID: 184180) has been a subject in several molecular docking studies, investigating its potential interactions with various biological targets. For instance, in studies exploring antihypertensive properties, this compound, along with other constituents of Rauwolfia serpentina, was docked against the Human Angiotensin Receptor (PDB ID: 4ZUD) bio-conferences.orgresearchgate.net. Using AutoDock Vina, this compound exhibited a notable binding energy of -9.9 kcal/mol, indicating a strong binding affinity to the target protein researchgate.net. This binding affinity was found to be more favorable than that of standard antihypertensive medications like metoprolol (B1676517) (-6.7 kcal/mol) and L-name (-5.8 kcal/mol) researchgate.net. The computational studies suggest that this compound's interactions with the Human Angiotensin Receptor contribute to the antihypertensive effects observed in Rauwolfia serpentina bio-conferences.org.

Another significant application of molecular docking involving this compound is in the context of potential cancer therapy, specifically targeting Poly (ADP-Ribose) Polymerase-1 (PARP-1) nih.gov. In a study investigating bioactive compounds from Rauwolfia serpentina as PARP-1 inhibitors, this compound demonstrated a strong binding affinity with a ΔG (Gibbs free energy of binding) of -10.71 kcal/mol nih.gov. This binding energy was among the most favorable, with only Serpentinine (B200838) showing a higher affinity (-14.36 kcal/mol) and Rescinnamine (B1680530) a slightly higher affinity (-10.78 kcal/mol) against PARP-1 nih.gov. These findings highlight this compound's potential as a lead compound for further investigation in cancer therapeutics through its interaction with PARP-1 nih.gov.

The detailed research findings from these docking simulations are summarized in the table below:

| Ligand | PubChem CID | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| This compound | 184180 | Human Angiotensin Receptor (4ZUD) | -9.9 | researchgate.net |

| This compound | 184180 | Poly (ADP-Ribose) Polymerase-1 (PARP-1) | -10.71 | nih.gov |

| Rescinnamine | 5280954 | Poly (ADP-Ribose) Polymerase-1 (PARP-1) | -10.78 | nih.gov |

| Serpentinine | N/A | Human Angiotensin Receptor (4ZUD) | -10.5 | researchgate.net |

| Serpentinine | N/A | Poly (ADP-Ribose) Polymerase-1 (PARP-1) | -14.36 | nih.gov |

Virtual Screening Methodologies for Identifying Novel Scaffolds

Virtual screening (VS) is a computational technique used to rapidly search large databases of chemical compounds to identify potential drug candidates based on their likelihood of binding to a specific biological target researchgate.netwikipedia.org. This method significantly streamlines the drug discovery process by filtering out unlikely candidates and prioritizing promising ones for experimental validation researchgate.netbio-conferences.org. VS can be broadly categorized into structure-based virtual screening (SBVS), which relies on the 3D structure of the target, and ligand-based virtual screening (LBVS), which uses information about known active ligands researchgate.netuantwerpen.be.

This compound has been involved in virtual screening efforts, often as part of a larger library of natural compounds being screened against various therapeutic targets. For instance, in a study exploring potential antifungal agents, this compound was among 469 metabolites from Ayurvedic plants that were screened against the Lanosterol 14α-demethylase (CYP51) enzyme (PDB ID: 4UYL), a key target for antifungal drug discovery nih.gov. The inhibition of CYP51 leads to the depletion of ergosterol, which is essential for fungal cell growth nih.gov. While the specific binding affinity for this compound against CYP51 was not explicitly highlighted as the top performer in the provided snippets, its inclusion in such a comprehensive virtual screening study underscores its consideration as a potential scaffold for novel drug development nih.gov.

The application of virtual screening methodologies, including those incorporating this compound, plays a vital role in identifying novel chemical scaffolds that can serve as starting points for lead optimization. By computationally assessing numerous compounds, researchers can efficiently pinpoint molecules with desirable binding characteristics, thereby accelerating the identification of new therapeutic agents researchgate.netbio-conferences.org.

Predictive Modeling for Potential Bioactivity and Target Engagement

Predictive modeling in drug design involves the use of computational algorithms and statistical methods to forecast the biological activity and target engagement of chemical compounds nih.govnih.govardigen.com. These models are built upon existing experimental data and aim to establish quantitative relationships between a compound's chemical structure and its biological effects, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) researchgate.netnih.gov.

For this compound, predictive modeling extends beyond simple docking scores to encompass broader assessments of its potential bioactivity and how effectively it might engage with its targets. While direct QSAR models specifically for this compound's bioactivity were not detailed in the provided search results, its consistent appearance in molecular docking studies against specific targets (Human Angiotensin Receptor and PARP-1) serves as a form of predictive modeling for target engagement researchgate.netnih.gov. The favorable binding energies observed in these studies are direct predictions of its affinity for these proteins, indicating a high likelihood of target engagement researchgate.netnih.gov.

The integration of various computational tools, including those for molecular dynamics simulations, pharmacophore generation, and machine learning algorithms, further refines the predictive power in assessing bioactivity and target engagement researchgate.netuantwerpen.benih.gov. These advanced models enable researchers to make informed decisions about the most promising compounds, like this compound, for further experimental validation and drug development nih.gov.

Preclinical Metabolism and Biotransformation Research

In Vitro Metabolic Stability Assays Utilizing Liver Subcellular Fractions

In vitro metabolic stability assays are fundamental to preclinical drug development, providing insights into a compound's potential elimination rate by metabolism in the body. These assays typically utilize hepatic subcellular fractions, such as liver microsomes and S9 fractions, which contain a rich array of drug-metabolizing enzymes.

Liver Microsomes: These subcellular fractions are derived from the endoplasmic reticulum of liver cells and are highly concentrated with enzymes primarily responsible for Phase I metabolism, including cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). Liver microsomal stability assays measure the in vitro intrinsic clearance of a compound, providing an estimate of its half-life and potential for drug-drug interactions.

S9 Fractions: The S9 fraction, or post-mitochondrial supernatant, includes both microsomes and cytosol, offering a broader range of drug-metabolizing enzymes, encompassing both Phase I and Phase II metabolic pathways. S9 stability assays can be supplemented with cofactors like NADPH, UDPGA, and PAPS to investigate various metabolic reactions. These assays are adaptable to high-throughput screening, allowing for the rapid and cost-effective evaluation of numerous compounds.

The disappearance of the test compound over time in these systems is monitored, often quantified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry.

Identification and Characterization of Major Metabolites in Preclinical Species

The identification and characterization of major metabolites in preclinical species are crucial for understanding the metabolic pathways of a drug candidate and assessing its safety profile. This process helps to determine if metabolites possess pharmacological activity or potential toxicity, and to ensure that the animal species chosen for safety evaluation adequately reflect human metabolism.

Studies typically involve incubating the drug candidate with liver fractions or hepatocytes from various preclinical species (e.g., mouse, rat, monkey, dog) to identify potential differences in metabolism across species. Analytical techniques, particularly LC-MS/MS, are widely employed for accurate identification of biotransformation products. The goal is to identify primary and secondary metabolites, providing a comprehensive picture of the compound's metabolic fate and guiding structural optimization if metabolic soft spots are identified.

Elucidation of Enzyme Systems Responsible for Rescinnamidine Biotransformation

Biotransformation reactions, primarily occurring in the liver, convert lipophilic compounds into more water-soluble forms, facilitating their excretion from the body. These reactions are broadly categorized into two phases: Phase I and Phase II.

Phase I Reactions: These non-synthetic reactions involve oxidation, reduction, and hydrolysis, which introduce or expose functional groups (e.g., -OH, -NH2, -SH, -COOH) to increase hydrophilicity. The cytochrome P450 (CYP) superfamily of enzymes is the most prominent system catalyzing oxidative Phase I reactions, located mainly in the endoplasmic reticulum of hepatocytes. Other enzymes involved in Phase I include flavin-containing monooxygenases (FMOs) and esterases.

Phase II Reactions: These synthetic reactions involve conjugation, where metabolites from Phase I (or sometimes the parent compound directly) are coupled with endogenous polar molecules such as glucuronic acid, sulfate, glutathione, or amino acids. This process significantly enhances water solubility and facilitates elimination. Key enzymes involved in Phase II metabolism include UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione S-Transferases (GSTs), and N-Acetyltransferases (NATs).

The elucidation of specific enzyme systems responsible for a compound's biotransformation typically involves inhibition studies, using selective enzyme inhibitors or recombinant enzymes, to pinpoint the contributing pathways. While specific enzymatic data for this compound's biotransformation are not detailed in the provided search results, these general mechanisms apply to the metabolic processing of xenobiotics.

Advanced Analytical Methodologies for Rescinnamidine Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating rescinnamidine from complex mixtures and assessing its purity, leveraging differences in physicochemical properties for effective resolution.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for the separation and quantification of alkaloids, including those derived from Rauwolfia serpentina, the botanical source of this compound nbu.ac.injuit.ac.in. While specific HPLC parameters for this compound are not extensively detailed in general literature, the methodology's applicability to structurally similar compounds provides a strong indication of its utility. For instance, HPLC analysis has been successfully applied to separate and quantify individual alkaloids such as ajmaline (B190527), serpentine, and reserpine (B192253) from R. serpentina, demonstrating its effectiveness for compounds within this class nbu.ac.in.

A direct HPLC analytical method developed for reserpine and yohimbine (B192690), which are related Rauwolfia alkaloids, utilized a Zorbax stable bound C18 column with 50% acetonitrile (B52724) (containing 0.01 mol L-1 1,2-ethylenediamine) as the mobile phase and a UV detector set at 280 nm. This method exhibited good reproducibility and sensitivity, suggesting that similar reversed-phase HPLC conditions with UV detection could be optimized for this compound, given its structural kinship to rescinnamine (B1680530) and reserpine researchgate.netacs.org. HPLC is generally valued for its high resolution, sensitivity, and accuracy in the analysis of active pharmaceutical ingredients (APIs) and their impurities, making it an indispensable tool for this compound purity assessment chromatographyonline.com.

Gas Chromatography (GC) is a valuable analytical technique for the separation and analysis of volatile and semi-volatile compounds, offering high resolution, sensitivity, and selectivity in pharmaceutical analysis drawellanalytical.com. For compounds like this compound that may possess lower volatility due to their molecular structure and weight (C35H44N2O9), chemical derivatization is often employed prior to GC analysis. This process converts the analyte into a more volatile form, improving its stability and optimizing its chromatographic properties for effective separation and detection jfda-online.com.

GC is routinely applied for impurity analysis, including the identification and quantification of residual solvents, degradation products, and reaction by-products in pharmaceutical compounds drawellanalytical.com. It also plays a role in assessing the composition and stability of drug formulations drawellanalytical.com. When coupled with mass spectrometry (GC-MS), the technique provides enhanced analytical capabilities, allowing for both the separation and precise identification and quantification of this compound and its related substances chromatographyonline.comsolubilityofthings.com.

Spectrometric Techniques for Quantitative Analysis

Spectrometric techniques are fundamental for both the qualitative characterization and quantitative determination of this compound. The initial structural elucidation of this compound (C35H44N2O9) was achieved through the analysis of its UV, IR, 1H NMR, and 13C NMR spectra, highlighting the importance of these spectroscopic methods in its research nbu.ac.inacs.org.

Ultraviolet-Visible (UV-Vis) Spectrophotometry : This technique measures the absorbance of light by a solution at specific wavelengths, enabling the quantitative determination of a compound's concentration based on the Beer-Lambert Law solubilityofthings.comsolubilityofthings.com. Given that UV spectra were integral to this compound's structural determination, it possesses chromophores that absorb in the UV-Vis region, making spectrophotometry a viable method for its quantitative analysis.

Mass Spectrometry (MS) : Mass spectrometry is an indispensable technique for quantitative analysis, renowned for its exceptional sensitivity and specificity in detecting and quantifying analytes in complex mixtures solubilityofthings.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This hyphenated technique is particularly powerful for the quantification of compounds in complex matrices, such as biological fluids. Validated LC-MS/MS methods have been successfully used for the quantification of structurally similar compounds, like deserpidine, in human plasma with high recovery rates, indicating the potential for similar applications with this compound sigmaaldrich.com. The combination of chromatographic separation with the high specificity of tandem mass spectrometry allows for accurate quantification even in the presence of interfering substances.

Mass spectral analysis has also been employed for the identification of various alkaloids within Rauwolfia serpentina extracts, further underscoring its critical role in this compound research and quantification nbu.ac.in.

Methodologies for Stability Assessment of this compound in Research Matrices

Assessing the stability of this compound is paramount to understanding its behavior over time and under various environmental conditions, which is crucial for its research and potential applications. Stability studies typically involve monitoring the compound's integrity and purity when exposed to factors such as temperature, humidity, and light drawellanalytical.comopenaccessjournals.com.

Chromatographic techniques, especially HPLC and GC, are central to stability assessments. They enable the identification and quantification of any degradation products that may form and allow for the precise monitoring of the this compound's concentration over the study period drawellanalytical.com. Spectrometric techniques, including UV/Vis and Mass Spectrometry, can complement these studies by detecting changes in the compound's spectral characteristics or molecular weight indicative of degradation solubilityofthings.com.

Stability assessment often extends to various research matrices, which can include biological fluids like plasma or urine, or other experimental media relevant to its study openaccessjournals.comous-research.no. For instance, the stability of related compounds such as reserpine and rescinnamine has been observed to decrease upon standing, with solutions acquiring color and pronounced fluorescence, particularly when exposed to acid or light researchgate.net. This highlights the need for rigorous stability testing of this compound under controlled conditions. Quantitative data from stability studies are frequently analyzed using regression statistics to determine degradation rates and predict shelf-life, ensuring the reliability of research findings researchgate.net.

Future Directions and Emerging Research Avenues for Rescinnamidine

Exploration of Uninvestigated Molecular Targets and Pharmacological Potentials

The known pharmacological profile of rescinnamidine is still limited, and a significant opportunity exists to explore its interactions with a wider range of biological targets. As a member of the yohimbane alkaloid family, it shares a structural backbone with compounds known for diverse pharmacological activities, suggesting a broader potential than currently documented. ontosight.ai

Potential Uninvestigated Targets and Pharmacological Activities:

Adrenergic and Central Nervous System Receptors: Given the structural similarity to other yohimbane alkaloids, which are known to interact with adrenergic receptors, this compound's effects on the sympathetic nervous system warrant deeper investigation. ontosight.ai Its ability to potentially cross the blood-brain barrier also suggests that it could have uncharacterized neuroactive properties. ontosight.ai

Histone Deacetylases (HDACs): Research comparing rescinnamine (B1680530) and the structurally similar syrosingopine (B1682859) has suggested that these compounds may indirectly inhibit HDAC activity. acs.org Although in-silico analyses predicted that syrosingopine would be more effective, the effects of this compound on HDACs have not yet been reported, presenting a clear avenue for investigation. acs.org

Poly (ADP-Ribose) Polymerase-1 (PARP-1): A computational molecular docking study identified this compound as a potential inhibitor of PARP-1, an enzyme crucial for DNA repair and a key target in cancer therapy. nih.gov With a strong predicted binding affinity, this finding suggests a possible role for this compound in oncology that is yet to be experimentally validated. nih.gov

Broad-Spectrum Therapeutic Activities: Alkaloids from Rauwolfia serpentina, including this compound, are associated with a wide array of pharmacological properties such as anticancer, antioxidant, antimicrobial, antidiabetic, and anti-inflammatory effects. dokumen.pubglobalresearchonline.net However, the specific molecular targets through which this compound might exert these effects are largely unknown. Future research should aim to systematically screen this compound against various targets to uncover the mechanisms behind these potential activities. frontiersin.orgnih.gov

Table 1: Potential Uninvestigated Molecular Targets for this compound

| Potential Molecular Target | Associated Pharmacological Potential | Rationale for Investigation | Citation |

|---|---|---|---|

| Adrenergic Receptors | Modulation of sympathetic nervous system activity | Structural similarity to other yohimbane alkaloids. | ontosight.ai |

| Central Nervous System Receptors | Neuroactive properties | Potential to cross the blood-brain barrier. | ontosight.ai |

| Histone Deacetylases (HDACs) | Anti-cancer, anti-inflammatory | Effects of similar compounds (rescinnamine, syrosingopine) on HDACs suggest potential. Effects of this compound itself are unreported. | acs.org |

| Poly (ADP-Ribose) Polymerase-1 (PARP-1) | Anti-cancer (DNA repair inhibition) | In-silico molecular docking studies predict strong binding affinity. | nih.gov |

| Various (unspecified) | Anticancer, antioxidant, antimicrobial, antidiabetic | General pharmacological activities attributed to Rauwolfia alkaloids. | dokumen.pubglobalresearchonline.net |

Development of Novel this compound-Derived Compounds through Rational Design

Rational drug design offers a powerful strategy to optimize the therapeutic properties of natural products like this compound. By modifying its chemical structure, it may be possible to enhance its potency, selectivity, and pharmacokinetic profile while minimizing undesirable effects. This field remains entirely unexplored for this compound, representing a significant research gap and opportunity.

The principles of rational design, successfully applied to other alkaloids and natural compounds, can serve as a roadmap for this compound derivatization. hkust.edu.hkmdpi.commdpi.com Methodologies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of this compound's functional groups (e.g., the methoxy (B1213986) and ester groups on the yohimbane core) would help identify the key structural features responsible for its biological activity. ontosight.ai

Bivalent Ligand Approach: As demonstrated with securinine (B1681715) analogues, creating dimeric structures of this compound could lead to compounds with enhanced or novel biological activities, such as promoting neurite outgrowth. hkust.edu.hk

Computational and In-Silico Modeling: Utilizing computer-aided drug design (CADD), researchers can model the interaction of virtual this compound derivatives with specific protein targets. mdpi.com This cost-effective approach can prioritize the synthesis of compounds with the highest predicted binding affinity and efficacy. mdpi.commdpi.com

Synthesis of Analogues: The development of efficient, single-stage, or modular synthetic routes would be crucial for producing a library of this compound analogues for biological screening. nih.govmdpi.comchemistryworld.com This would allow for the exploration of a wide chemical space around the core this compound scaffold.

The goal of such a program would be to generate novel chemical entities based on the this compound template with improved therapeutic potential for specific diseases, such as hypertension, cancer, or neurological disorders. nih.govglobalresearchonline.net

Application of Advanced Omics Technologies in this compound Research

Modern "omics" technologies provide a holistic, systems-level view of biological processes and are powerful tools for elucidating the mechanisms of action of bioactive compounds. humanspecificresearch.orgworldscholarsreview.org The application of these high-throughput methods to this compound research is a completely open field that could provide unprecedented insights into its pharmacological effects. frontiersin.orgnih.gov

Proteomics: The large-scale study of proteins can reveal how this compound alters protein expression and signaling pathways within a cell. humanspecificresearch.org For example, proteomic profiling could confirm whether this compound treatment leads to changes in the expression of PARP-1 or proteins involved in inflammatory or metabolic pathways, thus validating predicted targets and uncovering new ones. acs.orgnih.gov

Metabolomics: This technology analyzes the complete set of small-molecule metabolites in a biological sample. humanspecificresearch.org Metabolomic studies on cells or organisms treated with this compound could identify specific metabolic pathways that are perturbed by the compound. nih.gov This could help to understand its effects on cellular energy, lipid metabolism, or the production of signaling molecules, and could reveal biomarkers of its activity.

Transcriptomics: By analyzing all RNA transcripts, transcriptomics reveals how this compound affects gene expression. humanspecificresearch.org This can provide a broad overview of the cellular response to the compound, identifying which genes are up- or down-regulated and pointing towards the key regulatory networks and signaling pathways it modulates.

Genomics: While less likely to be directly applied to the compound itself, genomic approaches can identify genetic variations in populations that may influence individual responses to this compound, paving the way for personalized medicine applications. humanspecificresearch.orgworldscholarsreview.org

Integrating data from these different omics platforms (a pan-omics approach) would offer a comprehensive understanding of this compound's mechanism of action, from gene to protein to metabolic function, accelerating its development as a potential therapeutic agent. mdpi.com

Table 2: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Potential Application | Expected Outcome | Citation |

|---|---|---|---|

| Proteomics | Identify protein targets and pathway modulation. | Confirmation of predicted targets (e.g., PARP-1); discovery of novel protein interactions and affected signaling cascades. | acs.orghumanspecificresearch.org |

| Metabolomics | Characterize metabolic perturbations and identify biomarkers. | Understanding of effects on cellular metabolism; identification of biomarkers for efficacy or response. | humanspecificresearch.orgnih.gov |

| Transcriptomics | Analyze global changes in gene expression. | Identification of regulated genes and pathways, providing a broad view of the cellular response to this compound. | humanspecificresearch.orgworldscholarsreview.org |

| Pan-Omics | Integrate data from multiple omics platforms. | A holistic and comprehensive model of this compound's mechanism of action, from genetic influence to metabolic output. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Rescinnamidine that researchers must characterize during experimental design?

- Methodological Answer : Prioritize properties such as solubility (in aqueous and organic solvents), stability under varying pH/temperature, and partition coefficients (logP). Use techniques like high-performance liquid chromatography (HPLC) for purity assessment and differential scanning calorimetry (DSC) for thermal stability. Reference standard protocols for material characterization, ensuring metric system compliance (e.g., mL, °C) and instrument precision (e.g., ±0.1 mg) .

- Data Presentation : Create a table summarizing critical parameters (e.g., melting point, solubility profiles) with uncertainties, aligned with journal guidelines for self-explanatory tables .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity while minimizing confounding variables?

- Methodological Answer : Define controlled variables (e.g., cell line passage number, incubation time) and validate assay reproducibility via triplicate runs. Include positive/negative controls and use statistical tests (e.g., ANOVA) to assess significance (p < 0.05). Follow protocols from primary literature to ensure comparability with existing studies .

- Troubleshooting : Conduct pilot experiments to optimize reagent concentrations and detect assay interference (e.g., solvent toxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s mechanism of action?

- Methodological Answer : Perform systematic reviews to identify methodological disparities (e.g., cell models, dosage ranges). Replicate key studies under standardized conditions, documenting variables rigorously. Apply meta-analysis tools to quantify heterogeneity across datasets. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Case Example : If Study A reports apoptosis induction (via caspase-3 activation) while Study B observes necrosis, compare assay endpoints (e.g., flow cytometry vs. lactate dehydrogenase release) and cell viability thresholds .

Q. What strategies optimize this compound’s synthetic yield while maintaining stereochemical purity?

- Methodological Answer : Employ design-of-experiments (DoE) approaches to test reaction variables (e.g., catalyst loading, temperature). Use chiral chromatography or nuclear magnetic resonance (NMR) to monitor stereoisomer formation. Document raw and processed data in appendices, with error bars reflecting instrument precision (e.g., ±0.5% for HPLC) .

- Data Integration : Create a reaction optimization table comparing yields, enantiomeric excess, and solvent systems, adhering to journal formatting guidelines .

Q. How can in vitro-to-in vivo translation challenges for this compound be addressed in preclinical studies?

- Methodological Answer : Conduct pharmacokinetic profiling (e.g., bioavailability, half-life) in animal models and correlate with in vitro permeability assays (e.g., Caco-2 cells). Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Validate findings with tissue distribution studies and metabolite identification via LC-MS/MS .

- Ethical Considerations : Follow institutional guidelines for animal welfare and include attrition rates in data reporting .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and apply outlier tests (e.g., Grubbs’ test). For multi-parametric data, employ multivariate analysis or machine learning algorithms .

- Reproducibility : Share raw datasets in repositories using FAIR principles (Findable, Accessible, Interoperable, Reusable), including metadata on experimental conditions .

Q. How should researchers validate this compound’s target engagement in complex biological systems?

- Methodological Answer : Combine orthogonal methods such as surface plasmon resonance (SPR) for binding affinity, CRISPR/Cas9 knockout models for functional validation, and immunofluorescence for subcellular localization. Cross-reference findings with cheminformatics databases to rule off-target effects .

Data Management & Reporting

Q. What are best practices for documenting negative or inconclusive results in this compound research?

- Methodological Answer : Publish negative data in repositories or supplementary materials to prevent publication bias. Use structured formats (e.g., MIAME for microarray data) and detail experimental limitations (e.g., sample size, assay sensitivity) .

- Ethical Compliance : Disclose conflicts of interest and adhere to authorship criteria per ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.